molecular formula C14H18N2O4 B3725771 4-[(2Z)-2-hydroxy-2-(2-imino-4-methyl-6-oxocyclohexylidene)ethyl]piperidine-2,6-dione

4-[(2Z)-2-hydroxy-2-(2-imino-4-methyl-6-oxocyclohexylidene)ethyl]piperidine-2,6-dione

Cat. No.: B3725771
M. Wt: 278.30 g/mol
InChI Key: LGEWPUADCMUYAA-VJHCQSOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2Z)-2-hydroxy-2-(2-imino-4-methyl-6-oxocyclohexylidene)ethyl]piperidine-2,6-dione is a complex organic compound with a unique structure that includes a piperidine ring and a cyclohexylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2Z)-2-hydroxy-2-(2-imino-4-methyl-6-oxocyclohexylidene)ethyl]piperidine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a piperidine derivative with a cyclohexanone derivative under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(2Z)-2-hydroxy-2-(2-imino-4-methyl-6-oxocyclohexylidene)ethyl]piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(2Z)-2-hydroxy-2-(2-imino-4-methyl-6-oxocyclohexylidene)ethyl]piperidine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2Z)-2-hydroxy-2-(2-imino-4-methyl-6-oxocyclohexylidene)ethyl]piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and cyclohexylidene-containing molecules. Examples include:

Uniqueness

What sets 4-[(2Z)-2-hydroxy-2-(2-imino-4-methyl-6-oxocyclohexylidene)ethyl]piperidine-2,6-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-[(2Z)-2-hydroxy-2-(2-imino-4-methyl-6-oxocyclohexylidene)ethyl]piperidine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-7-2-9(15)14(10(17)3-7)11(18)4-8-5-12(19)16-13(20)6-8/h7-8,15,18H,2-6H2,1H3,(H,16,19,20)/b14-11-,15-9?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEWPUADCMUYAA-VJHCQSOSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=N)C(=C(CC2CC(=O)NC(=O)C2)O)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(=N)/C(=C(\CC2CC(=O)NC(=O)C2)/O)/C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2Z)-2-hydroxy-2-(2-imino-4-methyl-6-oxocyclohexylidene)ethyl]piperidine-2,6-dione
Reactant of Route 2
4-[(2Z)-2-hydroxy-2-(2-imino-4-methyl-6-oxocyclohexylidene)ethyl]piperidine-2,6-dione
Reactant of Route 3
4-[(2Z)-2-hydroxy-2-(2-imino-4-methyl-6-oxocyclohexylidene)ethyl]piperidine-2,6-dione
Reactant of Route 4
4-[(2Z)-2-hydroxy-2-(2-imino-4-methyl-6-oxocyclohexylidene)ethyl]piperidine-2,6-dione
Reactant of Route 5
4-[(2Z)-2-hydroxy-2-(2-imino-4-methyl-6-oxocyclohexylidene)ethyl]piperidine-2,6-dione
Reactant of Route 6
4-[(2Z)-2-hydroxy-2-(2-imino-4-methyl-6-oxocyclohexylidene)ethyl]piperidine-2,6-dione

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